N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide
Description
N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 2,4-dichlorophenyl group and a methyl-substituted phthalazine ring. This compound belongs to a broader class of acetamides known for diverse biological activities, including anticonvulsant, herbicidal, and receptor-modulating properties. Its structural uniqueness lies in the phthalazine moiety, a bicyclic aromatic system, which distinguishes it from analogs with monocyclic or alternative heterocyclic substituents (e.g., triazoles, quinazolines) . Below, we systematically compare this compound with structurally related analogs, focusing on synthesis, bioactivity, and physicochemical properties.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-15-7-6-11(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZYFKZBNOSZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichloroaniline, undergoes a reaction with an appropriate acylating agent to form the dichlorophenyl intermediate.
Introduction of the Phthalazinyl Group: The intermediate is then reacted with 4-methylphthalazine under suitable conditions to introduce the phthalazinyl group.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes or proteins, affecting their function. The dichlorophenyl and phthalazinyl groups may also contribute to the compound’s overall activity by interacting with other molecular targets.
Comparison with Similar Compounds
Key Structural Features
- Core structure : Sulfanyl acetamide backbone (‑S‑CH₂‑CO‑NH‑).
- Aromatic substituents :
- 2,4-Dichlorophenyl group (electron-withdrawing, lipophilic).
- 4-Methylphthalazine (bicyclic N-heterocycle with methyl substitution).
Comparison with Analogous Compounds
Structural Insights :
- The 2,4-dichlorophenyl group increases lipophilicity, similar to herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), but the sulfanyl acetamide backbone reduces polarity compared to phenoxy analogs .
Comparative Bioactivity Profiles
Key Findings :
- The phthalazine-thioacetamide scaffold may offer unique binding to neurological targets (e.g., GABA receptors) compared to triazole-based Orco agonists or auxin mimics .
Physicochemical Properties
Solubility and Lipophilicity
- LogP : Estimated >3.0 (high lipophilicity due to dichlorophenyl and methylphthalazine).
- Solubility: Likely poor in aqueous media but soluble in DMSO or ethanol, similar to 2,4-dichlorophenol derivatives .
Thermal Stability
- Phthalazine derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to triazoles, which may degrade below 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
